(3-Amino-2-benzylpropyl)benzene hydrochloride chemical structure and molecular weight
(3-Amino-2-benzylpropyl)benzene hydrochloride chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Amino-2-benzylpropyl)benzene hydrochloride, also known by its IUPAC name 2-benzyl-3-phenylpropan-1-amine hydrochloride, is a primary amine of significant interest in medicinal chemistry and organic synthesis. Its structural features, comprising a flexible propyl backbone with appended benzyl and phenyl groups, make it a versatile scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical structure, molecular properties, plausible synthetic routes, and potential applications in drug discovery, supported by an analysis of related compounds and general synthetic methodologies.
Core Chemical Identity and Molecular Characteristics
(3-Amino-2-benzylpropyl)benzene hydrochloride is a white crystalline solid, a characteristic typical of amine hydrochloride salts. The hydrochloride form enhances its stability and aqueous solubility, facilitating its use in biological assays and as a starting material in various chemical reactions.
Chemical Structure
The molecular structure consists of a three-carbon propyl chain. An amino group is attached to the first carbon (C1), a benzyl group to the second carbon (C2), and a phenyl group to the third carbon (C3). This arrangement results in a chiral center at the second carbon. The compound is typically supplied as a hydrochloride salt, where the amino group is protonated.
Figure 1: Chemical structure of (3-Amino-2-benzylpropyl)benzene hydrochloride.
Molecular Properties
A summary of the key molecular properties of (3-Amino-2-benzylpropyl)benzene hydrochloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 890715-21-6 | EvitaChem[1] |
| IUPAC Name | 2-benzyl-3-phenylpropan-1-amine;hydrochloride | EvitaChem[1] |
| Molecular Formula | C₁₆H₂₀ClN | EvitaChem[1] |
| Molecular Weight | 261.79 g/mol | EvitaChem[1] |
| Appearance | White crystalline solid | EvitaChem[1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential route to synthesize 2-benzyl-3-phenylpropan-1-amine could involve the reduction of a corresponding nitrile or amide intermediate. One such approach is outlined below:
Figure 2: Proposed synthetic pathway for (3-Amino-2-benzylpropyl)benzene hydrochloride.
Experimental Protocol (Hypothetical):
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Alkylation: Phenylacetonitrile would be deprotonated with a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The resulting carbanion would then be reacted with benzyl bromide in an Sₙ2 reaction to form 2-benzyl-3-phenylpropanenitrile.
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Reduction: The intermediate nitrile would then be reduced to the primary amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Raney nickel or palladium on carbon).
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Salt Formation: The final free base, 2-benzyl-3-phenylpropan-1-amine, would be dissolved in a suitable organic solvent, such as diethyl ether, and treated with a solution of hydrochloric acid in ether to precipitate the desired hydrochloride salt.
Characterization
The structural confirmation of the synthesized (3-Amino-2-benzylpropyl)benzene hydrochloride would rely on a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from the benzyl and phenyl groups would appear in the range of δ 7.0-7.5 ppm. The aliphatic protons of the propyl chain and the benzylic methylene group would appear at higher field, with characteristic splitting patterns. The protons of the aminomethyl group would likely be a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 125-140 ppm region. The aliphatic carbons of the propyl chain and the benzylic carbon would appear in the upfield region. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine salt would be observed in the region of 3200-2800 cm⁻¹. C-H stretching from aromatic and aliphatic groups would also be present. Aromatic C=C stretching bands would appear around 1600-1450 cm⁻¹[2]. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₆H₁₉N) at m/z 225.15. Fragmentation patterns would likely involve the loss of benzyl and phenyl groups. |
Potential Applications in Drug Discovery and Research
(3-Amino-2-benzylpropyl)benzene hydrochloride serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to known pharmacophores suggests its utility in the development of drugs targeting neurological disorders[1].
Neurological Disorders
The presence of two aromatic rings and a primary amine group suggests that this compound or its derivatives could interact with various receptors and enzymes in the central nervous system. Compounds with similar structural motifs have been investigated for their effects on neurotransmitter systems[1]. The flexible nature of the propyl chain allows the aromatic groups to adopt various spatial orientations, potentially enabling binding to a range of biological targets.
Enzyme Inhibition
The primary amine can act as a key interaction point, forming hydrogen bonds or ionic interactions within the active site of enzymes[1]. This makes the scaffold a promising starting point for the design of enzyme inhibitors for various therapeutic areas.
Intermediate in Organic Synthesis
Beyond its direct biological applications, this compound is a useful intermediate in organic synthesis. The primary amine can be readily functionalized through various reactions, such as acylation, alkylation, and sulfonylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
As a hydrochloride salt of a primary amine, (3-Amino-2-benzylpropyl)benzene hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(3-Amino-2-benzylpropyl)benzene hydrochloride represents a chemical scaffold with significant potential in the fields of medicinal chemistry and organic synthesis. Its defined chemical structure and molecular weight provide a solid foundation for its use as a building block in the design and synthesis of novel compounds with potential therapeutic value, particularly in the area of neurological disorders. Further research to elucidate its specific biological targets and to develop efficient and scalable synthetic routes will be crucial in fully realizing its potential.
References
- Ahmed, et al. (2022). Molecules, 27(15), 4882.
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Jiménez, M. V., et al. (2013). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
